![molecular formula C23H30N4O4 B13043145 1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpyrrolidine moiety, a tert-butoxycarbonyl group, and a tetrahydropyrazolopyridine core
准备方法
The synthesis of 1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzylpyrrolidine Moiety: This step typically involves the reaction of a suitable pyrrolidine derivative with benzyl chloride under basic conditions to form the benzylpyrrolidine intermediate.
Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step protects the amine functionality of the pyrrolidine ring.
Construction of the Tetrahydropyrazolopyridine Core: This involves cyclization reactions where the protected benzylpyrrolidine is reacted with appropriate reagents to form the pyrazolopyridine core. Common reagents include hydrazine derivatives and aldehydes or ketones.
Final Coupling and Deprotection: The final step involves coupling the intermediate with a carboxylic acid derivative, followed by deprotection of the Boc group under acidic conditions to yield the target compound.
化学反应分析
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazolopyridine core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Hydrolysis: The Boc group can be hydrolyzed under acidic conditions to yield the free amine.
科学研究应用
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the function of specific proteins and enzymes.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzylpyrrolidine moiety is crucial for binding affinity, while the pyrazolopyridine core influences the compound’s overall stability and reactivity. The Boc group provides protection during synthesis and can be removed to expose the active amine functionality.
相似化合物的比较
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid can be compared with similar compounds such as:
1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid: This compound also contains a Boc-protected amine and a pyrazole core, but differs in the presence of a piperidine ring instead of a benzylpyrrolidine moiety.
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Similar in structure, this compound has a piperidine ring and a pyrazole core, with a methyl group linking the two.
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound features an azetidine ring and a pyrazole core, with a Boc-protected amine.
These comparisons highlight the unique structural features of this compound, particularly the presence of the benzylpyrrolidine moiety, which distinguishes it from other similar compounds.
属性
分子式 |
C23H30N4O4 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
1-(1-benzylpyrrolidin-3-yl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H30N4O4/c1-23(2,3)31-22(30)26-12-10-19-18(15-26)20(21(28)29)24-27(19)17-9-11-25(14-17)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,28,29) |
InChI 键 |
RPPYWAHWKDPQKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCN(C3)CC4=CC=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13043064.png)
![2-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13043075.png)
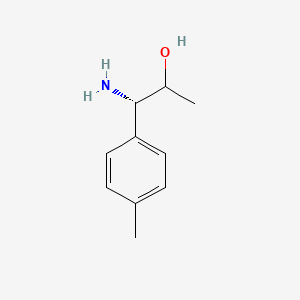
![(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043079.png)
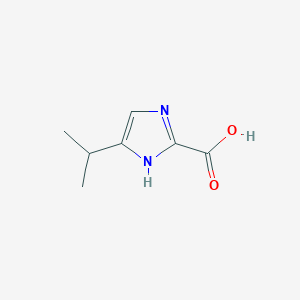
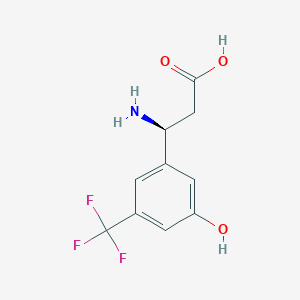
![Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13043088.png)
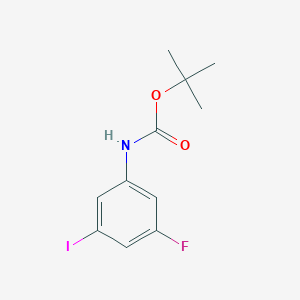
![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)
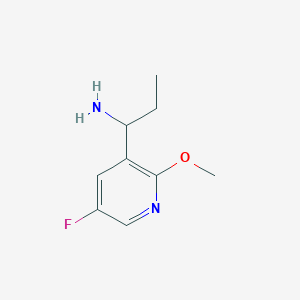
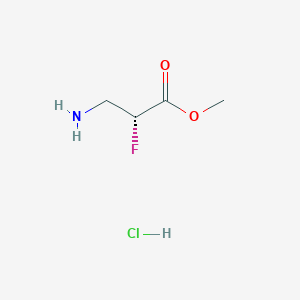
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)

